Acetyl-D-Homophenylalanine
Description
Contextualization as a Chiral Amino Acid Derivative in Advanced Organic and Biological Chemistry
Acetyl-D-Homophenylalanine is classified as a chiral amino acid derivative. In chemistry, "chiral" refers to a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. This property is crucial in biological systems, as the specific three-dimensional arrangement of atoms in a molecule can determine its biological activity. acs.orgacs.org As a derivative of an amino acid, it belongs to a class of molecules that are the fundamental building blocks of proteins.
The "D" in its name indicates its specific stereochemistry, distinguishing it from its L-enantiomer. While most naturally occurring amino acids are in the "L" form, the "D" form and other non-canonical amino acids are of great interest in research for their unique properties and potential applications. acs.orgnih.gov The "homo" prefix signifies that it has an additional methylene (B1212753) group (-CH2-) in its side chain compared to its parent amino acid, phenylalanine. mdpi.com This seemingly small structural modification can lead to significant changes in the molecule's shape, flexibility, and how it interacts with other molecules.
In advanced organic chemistry, the synthesis of chiral compounds like this compound is a significant area of research. chinesechemsoc.orgsioc-journal.cn Scientists develop and utilize various methods, including asymmetric synthesis and enzymatic resolutions, to produce enantiomerically pure forms of these molecules. researchgate.netresearchgate.netresearchgate.net These synthetic strategies are essential for creating compounds with specific desired properties for research and potential therapeutic applications. chinesechemsoc.orgsioc-journal.cn
Role in Peptide Chemistry and Non-Canonical Amino Acid Research Frameworks
The primary application of this compound lies within the realm of peptide chemistry and the study of non-canonical amino acids (ncAAs). nih.govmdpi.com Peptides are short chains of amino acids linked by peptide bonds. They play vital roles in numerous biological processes and are a major focus of drug discovery.
The incorporation of ncAAs like D-Homophenylalanine (the deacetylated form of this compound) into peptide sequences is a powerful strategy used by researchers to create peptidomimetics. mdpi.com These are molecules that mimic the structure and function of natural peptides but often have improved properties, such as increased stability against degradation by enzymes (proteases). nih.gov The unique structure of this compound, with its D-configuration and extended side chain, can introduce specific conformational constraints into a peptide, influencing its three-dimensional shape and, consequently, its biological activity. mdpi.com
Research in this area explores how introducing such modifications can lead to peptides with enhanced therapeutic potential. For instance, L-homophenylalanine, the L-enantiomer, is a known precursor for angiotensin-converting enzyme (ACE) inhibitors, which are used to treat high blood pressure. researchgate.netresearchgate.netresearchgate.netnih.gov The study of D-isomers like this compound contributes to a broader understanding of structure-activity relationships in these and other bioactive peptides. nih.gov
Overview of Research Utility and Scholarly Significance
The scholarly significance of this compound stems from its utility as a research tool to probe and manipulate biological systems. By incorporating it into peptides, scientists can investigate the specific roles of amino acid stereochemistry and side-chain length in peptide-protein interactions. This fundamental research is crucial for designing novel peptides with tailored functions.
Furthermore, the synthesis and enzymatic resolution of N-acetylated amino acids, including this compound, are important areas of study in biocatalysis. researchgate.netnih.govfrontiersin.org Research has focused on using enzymes to efficiently separate the D- and L-enantiomers of N-acetyl-homophenylalanine, which is a critical step in obtaining the pure compounds needed for further research and development. researchgate.netnih.gov These studies not only provide methods for producing valuable chiral building blocks but also contribute to the broader field of enzyme technology and green chemistry. frontiersin.org
| Property | Value |
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| CAS Number | 63393-59-9 |
| Melting Point | 174-179 °C |
| Purity (typical) | >99% by HPLC |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZAOFOKXXEOB-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384357 | |
| Record name | Acetyl-D-Homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63393-59-9 | |
| Record name | Acetyl-D-Homophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Chemoenzymatic Synthesis Strategies
Chemoenzymatic strategies offer a powerful approach to the synthesis of homophenylalanine derivatives, combining the selectivity of enzymes with the versatility of chemical reactions. These methods are particularly valuable for establishing the stereochemistry of the target molecule.
Asymmetric Synthesis Approaches
The asymmetric synthesis of D-homophenylalanine and its derivatives is crucial for accessing enantiomerically pure compounds. Biocatalytic methods have emerged as a powerful tool for this purpose. acs.org Engineered enzymes, such as D-amino acid dehydrogenases and D-amino acid transaminases, have been developed to facilitate the asymmetric synthesis of D-phenylalanines from prochiral starting materials. acs.org For instance, D-amino acid transaminase from Haliscomenobacter hydrossis has been investigated as a potential biocatalyst for the synthesis of optically pure D-amino acids, including D-homophenylalanine. mdpi.com This enzyme demonstrates high catalytic efficiency and stereoselectivity in converting α-keto acids to their corresponding D-amino acids. mdpi.com
Another approach involves the use of chiral auxiliaries to control stereochemistry during synthesis. For example, a cysteine-derived oxazolidinone can function as both a chiral imide auxiliary and an acyl transfer agent. chemrxiv.org This strategy allows for the stereoselective transformation of a stable chiral amide into a more reactive thioester, which can then be further derivatized. chemrxiv.org
Furthermore, dynamic kinetic resolution processes, which combine enzymatic resolution with in situ racemization of the undesired enantiomer, have been developed for the production of L-homophenylalanine. scispace.com This involves the use of enzymes like N-acylamino acid racemase (NAAAR) and L-aminoacylase (LAA). scispace.com While this specific example focuses on the L-enantiomer, the principle can be adapted for the synthesis of D-homophenylalanine by utilizing a D-aminoacylase.
Carbon-Carbon Bond Construction on Electrophilic Glycine (B1666218) Templates
A well-established strategy for the asymmetric synthesis of α-amino acids involves the construction of carbon-carbon bonds on electrophilic glycine templates. acs.org This methodology provides a practical route to various non-proteinogenic amino acids, including homophenylalanine. researchgate.net The core of this approach lies in the stereoselective alkylation of a homochiral glycine enolate synthon. acs.org
The process typically starts with a protected glycine derivative, which is activated to form an electrophilic species. This template then reacts with a suitable carbon nucleophile, leading to the formation of a new carbon-carbon bond at the α-position. The stereochemical outcome of this addition is controlled by the chiral auxiliary attached to the glycine template. Subsequent removal of the protecting groups and the chiral auxiliary yields the desired α-amino acid. researchgate.net This method has been successfully applied to the synthesis of both L- and D-homophenylalanine. researchgate.net
Friedel-Crafts Acylation in Homophenylalanine Derivative Synthesis
Friedel-Crafts acylation is a powerful method for the synthesis of aryl ketones and has been effectively utilized in the preparation of homophenylalanine derivatives. nih.gov This reaction typically involves the use of an acyl donor, such as an N-protected aspartic acid derivative, and an aromatic compound in the presence of a Lewis or Brønsted acid catalyst. nih.gov
Trifluoromethanesulfonic acid (TfOH) has proven to be a highly effective catalyst and solvent for this transformation, enabling the reaction to proceed under mild conditions with stoichiometric amounts of reactants. core.ac.ukmdpi.com This approach has been used to synthesize various homophenylalanine derivatives with high yields. core.ac.uk The resulting aryl keto α-amino acid derivatives serve as valuable precursors for homophenylalanine. nih.gov For example, N-TFA-L-Asp(Cl)-OMe can be reacted with benzene (B151609) in the presence of TfOH to produce a precursor that can be converted to L-homophenylalanine through hydrogenolysis and deprotection. nih.gov This methodology is not limited to benzene and has been successfully applied to a range of aromatic compounds. core.ac.ukresearchgate.net
The use of N-protected α-amino acid chlorides as acyl donors is also a common strategy in Friedel-Crafts acylation to produce chiral N-protected α-amino aryl-ketones. researchgate.net
Stereoselective Alkylation Methods
Stereoselective alkylation is a key strategy for the synthesis of enantiomerically pure α-amino acids, including D-homophenylalanine. One common approach involves the alkylation of chiral glycine enolate synthons. acs.org In this method, a chiral auxiliary directs the approach of an electrophile to a glycine-derived enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary provides the desired amino acid. acs.org
Another method utilizes the α-alkylation of β-amino esters. The diastereoselectivity of this reaction is generally high, particularly with N-protected amino esters. pku.edu.cn For instance, N-tosyl-protected α-amino methyl esters can be deprotonated with a strong base like lithium diisopropylamide (LDA) and then reacted with an alkyl halide to introduce a new substituent at the α-position with good stereocontrol. pku.edu.cn
Furthermore, radical reactions have emerged as a powerful tool for the asymmetric synthesis of α-amino acids. ineosopen.org For example, the selective addition of alkyl iodides to chiral dehydroalanine (B155165) complexes, catalyzed by a Zn/Cu system, can produce various α-amino acid derivatives with good to excellent diastereoselectivity. ineosopen.org
Derivatization and Analogue Preparation
The derivatization of homophenylalanine and the preparation of its analogues are important for exploring structure-activity relationships and developing new bioactive molecules.
Synthesis of Phosphonic Acid Analogues of Homophenylalanine
Phosphonic acid analogues of homophenylalanine have been synthesized and evaluated for their inhibitory properties against various enzymes, such as alanyl aminopeptidases. mdpi.comnih.gov The synthesis of these analogues often involves the introduction of a phosphonic acid group in place of the carboxylic acid moiety of the amino acid.
A library of novel phosphonic acid analogues of homophenylalanine, including those with fluorine and bromine substitutions on the phenyl ring, has been synthesized. mdpi.comnih.gov These compounds have shown potential as inhibitors of human and porcine alanyl aminopeptidases. mdpi.comnih.gov The synthesis of these analogues allows for a systematic investigation of the impact of different substituents on their biological activity. mdpi.commdpi.com
The general synthetic route to these compounds has been established, enabling the preparation of a range of derivatives for structure-activity relationship (SAR) studies. nih.gov These studies have indicated that homophenylalanine-based phosphonic acids are generally more potent inhibitors than their phenylalanine counterparts. mdpi.com
Preparation of Acetylated Esters
These acetylated esters are valuable intermediates, particularly in biocatalytic processes. They serve as substrates for enzymatic kinetic resolution, a method used to separate enantiomers from a racemic mixture. researchgate.net For instance, N-acetyl-homophenylalanine is a substrate for enzymes like L-aminoacylase (LAA), which selectively hydrolyzes the L-enantiomer, allowing for the separation of the D-enantiomer. nih.govscispace.com
Table 1: Synthesis of N-Acetyl-Homophenylalanine Ethyl Ester
| Step | Description | Key Reagents/Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | Synthesis of N-acetyl-DL-homophenylalanine | Racemic homophenylalanine, acetic anhydride | Introduction of the acetyl protecting group | researchgate.nettandfonline.com |
| 2 | Esterification | N-acetyl-DL-homophenylalanine, ethanol (B145695), acid catalyst | Formation of the ethyl ester | researchgate.nettandfonline.com |
| 3 | Work-up/Purification | Standard extraction and crystallization | Isolation of pure N-acetyl-homophenylalanine ethyl ester | tandfonline.com |
Formation of Other N-Protected Homophenylalanine Derivatives
Protecting the amino group is a fundamental strategy in the synthesis of amino acids and their derivatives to prevent unwanted side reactions. A variety of N-protecting groups are utilized in the synthesis of homophenylalanine, each suited for different reaction conditions and deprotection strategies.
One significant method involves the use of N-tert-butanesulfinyl imines, which provides a direct route to N-sulfinyl protected amino acid derivatives. escholarship.org Additions of organometallic reagents to N-tert-butanesulfinyl imino esters derived from homophenylalanine precursors proceed with high diastereoselectivity. escholarship.org
Table 2: Examples of N-Protecting Groups in Homophenylalanine Synthesis
| Protecting Group | Abbreviation | Precursor Example | Synthetic Method | Reference |
|---|---|---|---|---|
| Acetyl | Ac | Acetic Anhydride | Direct acylation | tandfonline.com |
| Trifluoroacetyl | TFA | N-TFA-L-Asp Anhydride | Friedel-Crafts Acylation | mdpi.comcore.ac.uk |
| Benzyloxycarbonyl | Z or Cbz | N-Z-L-Asp Anhydride | Friedel-Crafts Acylation | mdpi.com |
| tert-Butyloxycarbonyl | Boc | N-Boc-L-Asp Anhydride | Friedel-Crafts Acylation | mdpi.com |
| Phthaloyl | Pht | N-Phthaloyl-L-aspartic anhydride | Multi-step synthesis | tandfonline.com |
| tert-Butanesulfinyl | N-sulfinyl | N-tert-butanesulfinyl imino ester | Nucleophilic addition | escholarship.org |
Generation of Trifluoromethyldiazirinyl Homophenylalanine for Photoaffinity Probes
Photoaffinity labeling is a powerful technique to identify and study receptor-ligand interactions. This method requires the synthesis of a ligand analogue containing a photophore—a group that becomes highly reactive upon irradiation with light. The 3-aryl-3-(trifluoromethyl)diazirine group is a highly effective photophore due to its small size and the fact that its activation by UV light does not typically harm living cells. rsc.org
The synthesis of optically active trifluoromethyldiazirinyl homophenylalanine derivatives has been successfully achieved using a Friedel-Crafts reaction. mdpi.comtandfonline.com The key step involves the reaction of an optically active N-TFA-protected aspartic acid derivative, N-TFA-Asp(Cl)-OMe, with 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine. tandfonline.com This reaction is effectively catalyzed by triflic acid (TfOH) and, crucially, proceeds without causing any loss of optical purity in the final product. mdpi.comtandfonline.com The resulting aryl-keto α-amino acid derivative serves as a precursor that can be further modified to yield the desired homophenylalanine-based photoaffinity probe. mdpi.com Alternative one-pot methods for synthesizing the (trifluoromethyl)phenyldiazirine moiety itself have also been developed. acs.org
Table 3: Synthesis of Trifluoromethyldiazirinyl Homophenylalanine Precursor
| Reactant 1 | Reactant 2 | Catalyst / Solvent | Key Outcome | Reference |
|---|---|---|---|---|
| N-TFA-Asp(Cl)-OMe (optically active) | 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine | Triflic Acid (TfOH) | High yield of the Friedel-Crafts product with no loss of optical purity | tandfonline.com |
Racemization Studies in Synthetic Pathways
Controlling stereochemistry is paramount in the synthesis of chiral molecules like Acetyl-D-Homophenylalanine. Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can be a significant challenge during the preparation of N-protected amino acids. mdpi.com However, in some advanced biocatalytic systems, racemization is not a problem to be avoided but a crucial step to be exploited.
In certain synthetic routes, great care is taken to prevent racemization. For instance, the Friedel-Crafts acylation in triflic acid used to produce trifluoromethyldiazirinyl homophenylalanine derivatives is notable for proceeding without any detectable loss of optical purity. tandfonline.com This demonstrates that under specific conditions, stereochemical integrity can be fully maintained.
Conversely, dynamic kinetic resolution (DKR) processes intentionally employ racemization to overcome the 50% theoretical yield limit of traditional kinetic resolutions. In the production of L-homophenylalanine, a DKR process has been developed using two key enzymes: an N-acylamino acid racemase (NAAAR) and an L-aminoacylase (LAA). nih.govscispace.com The process starts with racemic N-acetyl-homophenylalanine. The LAA selectively hydrolyzes N-acetyl-L-homophenylalanine to L-homophenylalanine. The unreacted N-acetyl-D-homophenylalanine is then converted back into N-acetyl-L-homophenylalanine by the NAAAR enzyme. nih.govscispace.com This in-situ racemization continuously replenishes the substrate for the LAA, allowing for a theoretical conversion of 100% of the starting racemate into the desired L-enantiomer. scispace.comnih.gov This showcases a sophisticated use of a racemization step to achieve a highly efficient and enantioselective synthesis.
Table 4: Role of Racemization in Homophenylalanine Synthesis
| Synthetic Pathway | Role of Racemization | Mechanism/Enzyme | Desired Outcome | Reference |
|---|---|---|---|---|
| Friedel-Crafts acylation in TfOH | Avoided Side Reaction | N/A (Reaction conditions preserve stereochemistry) | Enantiopure product | tandfonline.com |
| Dynamic Kinetic Resolution | Essential Strategic Step | N-acylamino acid racemase (NAAAR) | Complete conversion of racemate to one enantiomer | nih.govscispace.com |
Biocatalytic Approaches for Production and Resolution
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution is a widely employed strategy for separating racemic mixtures of N-acetyl-homophenylalanine. This method takes advantage of the high stereoselectivity of enzymes to act on only one enantiomer in the racemic substrate.
Acylases, particularly L-aminoacylases (LAA), are pivotal in the resolution of racemic N-acetyl-amino acids. d-nb.info These enzymes exhibit strict L-enantioselection, hydrolyzing the N-acetyl group from the L-enantiomer to yield L-homophenylalanine, leaving the desired N-acetyl-D-homophenylalanine unreacted. scispace.comnih.gov For instance, the L-aminoacylase from Deinococcus radiodurans has been effectively used in such resolution processes. scispace.comnih.gov Similarly, mammalian kidney acetone (B3395972) powders, which contain acylase activity, have been evaluated for resolving N-acetyl-dl-homophenylalanine. researchgate.net Beef kidney preparations, in particular, have shown promising results, yielding N-acetyl-D-homophenylalanine with high enantiomeric excess. researchgate.net
A study utilizing alcalase, an industrial enzyme, for the kinetic resolution of N-acetyl-homophenylalanine ethyl ester also demonstrated the effectiveness of this approach, achieving L-(+)-homophenylalanine hydrochloride with a 98% enantiomeric excess (ee). tandfonline.comtandfonline.com
Table 1: Enzymatic Resolution of N-acetyl-dl-homophenylalanine using Mammalian Kidney Acetone Powders. researchgate.net
| Enzyme Source | Product | Isolated Yield | Enantiomeric Excess (ee) |
| Beef Kidney | N-Acetyl-D-Homophenylalanine | 37.5% | 94% |
| Beef Kidney | L-Homophenylalanine | 41% | >99% |
To overcome the 50% theoretical yield limit of classical kinetic resolution, racemases are employed to convert the unwanted enantiomer into the desired one. N-acylamino acid racemases (NAAAR) are particularly effective as they can racemize chiral N-acetyl-homophenylalanine. scispace.comnih.gov This allows for the in-situ racemization of the unreacted N-acetyl-D-homophenylalanine back to N-acetyl-L-homophenylalanine, which can then be hydrolyzed by an L-aminoacylase.
Hydantoin (B18101) racemase is another class of enzyme used in combination with hydantoinases and carbamoylases in what is known as the "hydantoinase process." frontiersin.orgnih.gov This process starts from a racemic 5-monosubstituted hydantoin. The hydantoin racemase allows for the racemization of the remaining unhydrolyzed hydantoin enantiomer, enabling a theoretical 100% conversion to the desired amino acid. nih.govdntb.gov.ua
Kinetic resolution is a process that separates a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of Acetyl-D-Homophenylalanine, an enzyme like L-aminoacylase will selectively hydrolyze N-acetyl-L-homophenylalanine, allowing for the separation of the unreacted N-acetyl-D-homophenylalanine. iupac.org The efficiency of this separation is a hallmark of biocatalytic methods. researchgate.net
Dynamic kinetic resolution (DKR) combines the enantioselective reaction of a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product. scispace.com In the production of L-homophenylalanine, a DKR system typically couples an L-aminoacylase with an N-acylamino acid racemase. frontiersin.org
The L-aminoacylase selectively hydrolyzes N-acetyl-L-homophenylalanine to L-homophenylalanine. Simultaneously, the N-acylamino acid racemase continuously converts the remaining N-acetyl-D-homophenylalanine into N-acetyl-L-homophenylalanine, which then becomes available for the acylase. scispace.comnih.gov This approach has been successfully demonstrated for producing L-homophenylalanine with a yield of 99.9% and an enantiomeric excess of over 99%. frontiersin.org
Kinetic Resolution Processes
Whole-Cell Biocatalysis for Enantiopure Homophenylalanine Production
Using whole microbial cells as biocatalysts offers several advantages, including the elimination of costly enzyme purification and the inherent presence of cofactor regeneration systems.
Recombinant Escherichia coli has been extensively engineered to serve as an efficient whole-cell biocatalyst for the production of enantiopure L-homophenylalanine. dokumen.pub These systems are often designed to co-express multiple enzymes required for a dynamic kinetic resolution process.
A notable example involves E. coli cells engineered to express both L-aminoacylase (LAA) and N-acylamino acid racemase (NAAAR) from Deinococcus radiodurans. scispace.comnih.gov Initial studies where both genes were co-expressed in the same cell revealed an imbalance in enzyme activities, with the LAA activity being the rate-limiting factor, leading to the accumulation of the intermediate N-acetyl-L-homophenylalanine and lower productivity. scispace.comnih.gov
To address this, a system using two separate E. coli cell populations, one expressing the LAA and the other the NAAAR, was developed. scispace.comnih.gov This allowed for the balancing of the enzymatic activities by adjusting the ratio of the two cell types. scispace.com When the activities of both enzymes were fixed at 3600 U/L, a 99.9% yield of L-homophenylalanine could be achieved in just one hour, with a productivity of 10 mmol L-HPA/L·h. scispace.comnih.gov Furthermore, these whole-cell biocatalysts demonstrated excellent reusability, maintaining a conversion yield of over 96% for at least six cycles. scispace.comnih.gov
Table 2: Performance of Recombinant E. coli in Dynamic Kinetic Resolution of N-acetyl-homophenylalanine. scispace.comnih.gov
| System | Key Enzymes Expressed | Productivity | Yield | Reusability (at >96% conversion) |
| Co-expression in single cell | L-Aminoacylase & N-Acylamino Acid Racemase | 0.83 mmol L-HPA/L·h | Low (intermediate accumulation) | Not Reported |
| Two separate cell populations | L-Aminoacylase & N-Acylamino Acid Racemase | 10 mmol L-HPA/L·h | 99.9% | At least 6 cycles |
Bi-Enzyme Process Development
Multi-enzyme cascades are increasingly employed to overcome thermodynamic limitations and improve yields in the synthesis of chiral amino acids. frontiersin.org For the production of D-homophenylalanine, bi-enzyme systems can be designed to efficiently convert a prochiral precursor or to deracemize a racemic mixture.
One prominent strategy involves coupling an L-amino acid deaminase with a dehydrogenase. researchgate.net In this system, an L-amino acid deaminase selectively converts the L-enantiomer from a racemic mixture of homophenylalanine into its corresponding α-keto acid, 2-oxo-4-phenylbutyric acid. This keto acid is then stereoselectively reduced by a D-amino acid dehydrogenase to yield the desired D-homophenylalanine. This process can achieve high enantiomeric excess (>99%) and quantitative yields. mdpi.com
Another effective bi-enzyme approach is the "hydantoinase process." This involves a hydantoinase and a carbamoylase for the optical resolution of hydantoin derivatives. nih.gov To produce D-amino acids, the system can be further enhanced by including a hydantoin racemase, which allows for the dynamic kinetic resolution of the starting material, theoretically enabling a 100% conversion to the desired D-enantiomer. frontiersin.org For instance, a "double-racemase Hydantoinase Process" using purified and immobilized enzymes has been successfully applied to synthesize various L-amino acids, including L-homophenylalanine, and could be adapted for the D-enantiomer. nih.gov
Enzymatic Synthesis and Biotransformation Pathways
Transaminase-Mediated Synthesis
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for synthesizing chiral amines and amino acids from prochiral ketones. mdpi.comnih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes transfer an amino group from a donor molecule to a ketone acceptor with high enantioselectivity. rsc.org
The synthesis of D-homophenylalanine can be achieved via the asymmetric amination of its keto-acid precursor, 2-oxo-4-phenylbutyric acid (also known as 2-keto-4-phenylbutyric acid). A D-amino acid transaminase (D-AAT) can catalyze this conversion. A key challenge in transaminase reactions is the unfavorable equilibrium. diva-portal.org To drive the reaction towards product formation, various strategies are employed, such as using a "smart" amino donor like D-alanine, where the co-product (pyruvate) is removed by a coupled enzyme system, for example, lactate (B86563) dehydrogenase. researchgate.net Another innovative approach uses glutamine as an amino donor; its conversion to 2-oxoglutaramate, which spontaneously cyclizes, effectively shifts the reaction equilibrium. researchgate.netnih.gov
Research has focused on discovering and engineering transaminases with high activity and selectivity for bulky substrates like the precursor to homophenylalanine. nih.gov For example, a transaminase-based dynamic kinetic resolution has been developed for β-branched aromatic α-amino acids using a thermophilic enzyme that demonstrates broad substrate promiscuity. researchgate.net
Dehydrogenase-Mediated Transformations
Amino acid dehydrogenases (AADHs) provide a direct route for the synthesis of amino acids through the reductive amination of α-keto acids. frontiersin.org This reaction uses ammonia (B1221849) as the amino group source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reductant. nih.gov
The production of D-homophenylalanine can be achieved by the reductive amination of 2-oxo-4-phenylbutyric acid using an engineered D-amino acid dehydrogenase. While naturally occurring dehydrogenases may have low activity towards non-natural, bulky substrates, protein engineering has been instrumental in overcoming this limitation. nih.govrsc.org For instance, structure-guided engineering of meso-diaminopimelate dehydrogenase (DAPDH) from Symbiobacterium thermophilum has yielded mutants with dramatically improved activity towards bulky 2-keto acids, including 2-oxo-4-phenylbutyric acid. nih.govrsc.org One double-site mutant, W121L/H227I, showed a 34.45-fold increase in activity for this specific substrate compared to the wild-type enzyme. nih.gov
Similarly, glutamate (B1630785) dehydrogenase (GDH) from Escherichia coli, which is NADPH-dependent, has been engineered to create a homophenylalanine dehydrogenase. acs.org Through directed evolution, a mutant was developed with a catalytic efficiency (kcat/Km) for 2-oxo-4-phenylbutyric acid that was approximately 100-fold higher than the wild-type enzyme's efficiency for its natural substrate. mdpi.com
Optimization of Biocatalytic Systems
Influence of Ionic Liquids on Enzyme Activity and Enantiomeric Excess
Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as "green" solvents for biocatalysis, sometimes offering enhanced enzyme stability, activity, and selectivity compared to traditional organic solvents. nih.gov The properties of ILs can be tuned by changing the cation or anion, which in turn influences the enzyme's performance. nih.gov
In the context of amino acid synthesis, ILs can provide a favorable microenvironment for enzymes. Studies on lipase-catalyzed reactions, a model for ester hydrolysis and acylation, have shown that enantioselectivity can be significantly improved in ILs like [bmim][PF6]. For example, the resolution of DL-phenylalanine methyl ester using a protease in 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM][CH3COO]) resulted in high enantiomeric excesses of the L-amino acid. researchgate.net While direct data on D-homophenylalanine synthesis is limited, these findings suggest that carefully selected ILs could enhance the enzymatic resolution or synthesis of its precursors. The choice of IL is critical, as interactions between the ions and the enzyme can either stabilize or denature its structure. nih.govacs.org For example, amino acid-based ionic liquids (AA-ILs) are being explored as biocompatible media that can improve enzyme stability. acs.orgmdpi.com
| Enzyme System | Substrate | Ionic Liquid | Key Finding | Reference |
|---|---|---|---|---|
| Protease | N-acetyl amino acid esters | 1-ethylpyridinium trifluoroacetate | Products achieved with 86-97% enantiomeric excess (ee). | |
| Lipase (from Pseudomonas sp.) | (±)-1-phenylethanol | [bmim][PF6] | Enantioselectivity was significantly improved compared to reactions in traditional organic solvents. | |
| Protease | DL-phenylalanine methyl ester | [EMIM][CH3COO] | High enantiomeric excess (ee) of the L-amino acid was obtained. | researchgate.net |
| Lipase (Candida antarctica) | Secondary alcohols | [bmim][PF6] | Up to 25 times more enantioselective compared to toluene (B28343) or THF. |
Enzyme Immobilization Techniques and Their Impact on Process Sustainability
Immobilizing enzymes on solid supports is a crucial strategy for enhancing their stability and enabling their recovery and reuse, which is vital for developing sustainable and cost-effective industrial processes. researchgate.net Immobilization can be achieved through methods like adsorption, entrapment, or covalent binding to a support matrix. nih.gov
For transaminase-mediated synthesis, enzymes have been successfully immobilized on various carriers, including agarose (B213101) beads, chitosan (B1678972) beads, and polymeric membranes. nih.govrsc.org Immobilization can improve an enzyme's stability in organic solvents and at higher temperatures. nih.govbeilstein-journals.org For example, immobilizing a ω-transaminase on chitosan beads was shown to be an effective method for enhancing both stability and reusability. nih.gov In another study, a transaminase immobilized on agarose beads retained over 80% of its initial activity after 24 hours in 50% methanol (B129727). nih.gov
| Enzyme | Immobilization Support/Method | Key Benefit | Application | Reference |
|---|---|---|---|---|
| ω-Transaminase | Chitosan beads (covalent) | Enhanced stability and reusability | Chiral amine synthesis | nih.gov |
| Transaminase (Burkholderia phytofirmans) | Agarose beads | Remarkable solvent stability (>80% activity in 50% methanol) | Chiral amine synthesis | nih.gov |
| Transaminase (S- and R-selective) | Polypropylene membrane (covalent) | Perfect recyclability through successive cycles, robust | Chiral amine synthesis | rsc.org |
| N-acylamino acid racemase / L-carbamoylase | Not specified | System could be reused 15 times, retaining 80% activity | L-homophenylalanine synthesis | frontiersin.orgnih.govresearchgate.net |
| Transaminase (whole E. coli cells) | Sol-gel entrapment with hollow silica (B1680970) microspheres | Enhanced storage-stability, suitable for continuous-flow processes | Kinetic resolution of amines | mdpi.com |
Bioreactor Design and Enhanced Productivity in Biocatalytic Synthesis
The efficient biocatalytic production and resolution of acetyl-homophenylalanine enantiomers are critically dependent on advanced bioreactor design and process optimization. Strategic selection of bioreactor configuration and the implementation of productivity-enhancing techniques are paramount for achieving high yields, enantiomeric purity, and economic feasibility on an industrial scale. Research has explored various reactor setups, from simple batch systems to more complex fed-batch and membrane bioreactors, each offering distinct advantages for managing reaction kinetics, substrate inhibition, and product recovery.
Bioreactor Configurations
The choice of bioreactor is fundamental to the success of the biocatalytic synthesis involving this compound, primarily in the context of resolving racemic N-acetyl-homophenylalanine mixtures.
Batch and Fed-Batch Reactors: Initial studies and process development often utilize stirred-tank reactors in a batch configuration due to their simplicity. In one such setup, a stirred glass vessel was employed for the conversion of N-acetyl-d-homophenylalanine to L-homophenylalanine (L-HPA) using transformed E. coli cells. scispace.com However, batch processes can be limited by factors such as substrate or product inhibition and challenges in maintaining optimal reaction conditions over time.
To overcome these limitations, fed-batch strategies have proven to be a more viable option for enhancing productivity. researchgate.netacs.org The controlled addition of substrates during the reaction prevents the accumulation of inhibitory concentrations and allows for higher product titers. A fed-batch process was identified as the most effective approach in a coupled synthesis of L-homophenylalanine, enabling a gram-scale production that yielded over 18 grams of chemically pure L-HPA. researchgate.netacs.org This method allows for effective process design at a preparative scale using standard fed-batch crystallizers. researchgate.net The fed-batch technique is a crucial strategy for controlling microbial growth and product formation while avoiding reactor limitations. infors-ht.com
A comparison of different process modes for the transaminase-catalyzed synthesis of L-homophenylalanine highlighted the superiority of the fed-batch option over standard batch and repetitive batch processes. researchgate.net
Membrane Bioreactors (MBRs): Membrane bioreactors represent a sophisticated approach for the sustainable synthesis of L-homophenylalanine from its acetylated precursors. nih.gov MBRs integrate the biocatalytic conversion, product separation, and biocatalyst retention into a single unit. utm.my This integration offers several advantages, including continuous operation, high product purity, and efficient enzyme reuse, which is particularly beneficial when using costly biocatalysts. utm.my The use of hollow fiber or flat sheet membrane bioreactors, where whole cells can be immobilized, is considered a promising avenue for improving yields. nih.govutm.my The direct contact between the substrate and the biocatalyst in an MBR minimizes diffusional resistance, and the continuous removal of the product can help drive the reaction equilibrium towards completion. utm.my
Strategies for Enhanced Productivity
Whole-Cell Biocatalysis: Utilizing whole microbial cells (e.g., recombinant Escherichia coli) as biocatalysts is a cost-effective strategy that circumvents the need for expensive and time-consuming enzyme purification. scispace.comd-nb.info The cellular environment provides inherent cofactor regeneration, which is essential for many enzymatic reactions. d-nb.info A significant challenge in multi-enzyme whole-cell systems is balancing the activities of the different enzymes. In the production of L-HPA from N-acetyl-D-homophenylalanine using E. coli co-expressing N-acylamino acid racemase (NAAAR) and L-aminoacylase (LAA), an imbalance in activities led to the accumulation of an intermediate and low productivity. scispace.com A more effective approach involved using two separate whole-cell populations, each expressing one of the enzymes. By adjusting the loading of each cell type, the enzymatic activities could be balanced, dramatically increasing the productivity. scispace.com
Enzyme Immobilization: Immobilizing enzymes on solid supports is a widely used technique to enhance their stability, reusability, and tolerance to process conditions. nih.gov For the synthesis of L-homophenylalanine, enzymes have been covalently immobilized on carriers like Eupergit C. researchgate.netresearchgate.net This immobilization significantly broadened the operational pH and temperature ranges of the enzymes. researchgate.netresearchgate.net This effect is particularly beneficial in multi-enzyme systems where the free enzymes have different optimal pH ranges; immobilization can bridge this gap, allowing both enzymes to function efficiently in a single reactor. researchgate.netresearchgate.net Immobilized enzymes have demonstrated high operational stability, with a racemase retaining its activity over 40 cycles of use. researchgate.net
The following tables summarize key findings from research on enhancing the productivity of biocatalytic systems for resolving N-acetyl-homophenylalanine.
Table 1: Performance of a Two-Whole-Cell Biocatalytic System This table details the productivity and yield improvements achieved by balancing enzyme activities in a whole-cell system for L-HPA production from N-acetyl-D-homophenylalanine.
| Parameter | Co-expressed Enzymes in Single Cell | Separately Expressed Enzymes in Two Cell Types |
| System | E. coli expressing both NAAAR and LAA | Mixture of two E. coli strains, one expressing NAAAR and one expressing LAA |
| Limitation | Unbalanced enzyme activities | Activities balanced by adjusting cell loading |
| Productivity | 0.83 mmol L-HPA / L·h | 10 mmol L-HPA / L·h |
| Yield | Low (intermediate accumulation) | 99.9% |
| Reaction Time | > 10 hours | 1 hour |
| Reusability | Not reported | Reusable for at least 6 cycles with >96% conversion |
| Reference | scispace.com | scispace.com |
Table 2: Research Findings on Bioreactor Strategies and Productivity Enhancement This table presents various approaches and their outcomes in the biocatalytic synthesis and resolution related to homophenylalanine.
| Strategy | Biocatalyst | Reactor Type / Conditions | Key Findings | Reference |
| Enzyme Immobilization | N-acylamino acid racemase & L-N-carbamoylase | Covalently bound to Eupergit C support | Broadened operational pH and temperature ranges; enabled use of both enzymes in a single reactor. Racemase was stable for 40 cycles. | researchgate.netresearchgate.net |
| Fed-Batch with ISPR | α-transaminase from Megasphaera elsdenii | Fed-batch crystallizer | Fed-batch identified as the most viable option. >18 g of L-homophenylalanine isolated via in situ crystallization. | researchgate.netacs.org |
| Whole-Cell Biocatalysis | Recombinant E. coli with NAAAR and LAA | Stirred glass vessel | Balancing enzyme activities by mixing two cell populations increased productivity more than 10-fold. | scispace.com |
| Membrane Bioreactor | General review | Conceptual (Hollow fiber, flat sheet) | Proposed as a sustainable method for continuous production and biocatalyst reuse. | nih.govutm.my |
Biochemical Interactions and Enzymatic Studies
Substrate Specificity and Enzyme Recognition
The interaction of Acetyl-D-Homophenylalanine with enzymes is largely dictated by its stereochemistry. Enzymes, being chiral catalysts, often exhibit a high degree of selectivity for one enantiomer over the other.
Interaction with Aminoacylases
Aminoacylases (N-acyl-L-amino-acid amidohydrolases) are enzymes that catalyze the hydrolysis of N-acyl-L-amino acids to their corresponding L-amino acids and an acyl group. nih.gov These enzymes are characterized by their strict L-enantioselectivity. researchgate.netnih.gov In the context of a racemic mixture of N-acetyl-homophenylalanine, L-aminoacylases (LAA) will selectively hydrolyze the L-enantiomer (N-acetyl-L-homophenylalanine) to produce L-homophenylalanine, leaving the this compound largely unreacted. researchgate.netnih.gov
This high degree of substrate specificity forms the basis of enzymatic resolution processes for the production of enantiomerically pure L-homophenylalanine, a valuable precursor for various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. researchgate.netnih.gov Studies utilizing kidney acetone (B3395972) powders (KAP) from various mammalian sources, such as beef, have demonstrated the effective resolution of N-acetyl-dl-homophenylalanine, with the beef kidney preparation yielding high enantiomeric excess for both the remaining D-N-Ac-homophenylalanine and the produced L-homophenylalanine. researchgate.net The industrial application of aminoacylases, particularly from sources like Aspergillus oryzae, for the resolution of racemic acetyl-amino acids has a long history. nih.gov
While L-aminoacylases show a clear preference for the L-enantiomer, the direct interaction or potential weak substrate activity of this compound with these enzymes is not extensively detailed in the available research. The primary focus remains on the efficient separation of the enantiomers through the selective hydrolysis of the L-form.
Racemase Activity and Stereoselective Transformations involving this compound
N-acylamino acid racemases (NAAAR) are enzymes that catalyze the racemization of N-acylamino acids, converting a single enantiomer into a racemic mixture. These enzymes play a crucial role in dynamic kinetic resolution (DKR) processes. In a DKR setup for the production of L-homophenylalanine, an N-acylamino acid racemase is used in tandem with an L-aminoacylase. nih.govnih.gov
The racemase continuously converts the unreacted this compound into its L-enantiomer, N-acetyl-L-homophenylalanine. nih.gov This newly formed L-enantiomer then becomes a substrate for the L-aminoacylase, which hydrolyzes it to L-homophenylalanine. nih.gov This synergistic action allows for a theoretical yield of 100% for the desired L-amino acid from the initial racemic mixture of the acetylated compound.
Research has shown that N-acylamino acid racemases from sources like Deinococcus radiodurans exhibit high racemization activity towards chiral N-acetyl-homophenylalanine. nih.gov Similarly, N-succinylamino acid racemases (NSAR) have also been shown to catalyze the racemization of a broad range of N-acylamino acids, including N-formyl-D/L-homophenylalanine. frontiersin.org This demonstrates the utility of racemases in stereoselective transformations involving acetylated homophenylalanine.
Enzyme Inhibition Studies
While direct studies on the inhibitory activity of this compound are limited, extensive research has been conducted on homophenylalanine analogues, particularly phosphonic acid derivatives, as inhibitors of metalloaminopeptidases. These studies provide a framework for understanding the potential interactions of the homophenylalanine scaffold with the active sites of these enzymes.
Activity against Aminopeptidases (e.g., Human Alanyl Aminopeptidase (B13392206) N, Porcine Aminopeptidase N)
Aminopeptidases, such as human alanyl aminopeptidase N (hAPN or CD13) and porcine aminopeptidase N (pAPN), are zinc-dependent metalloproteases that play significant roles in various physiological and pathological processes, including tumor angiogenesis and metastasis. nih.govmdpi.com Consequently, they are important targets for inhibitor design.
Studies on a library of phosphonic acid analogues of homophenylalanine have demonstrated their potent inhibitory activity against both hAPN and pAPN. nih.gov These homophenylalanine derivatives have shown higher inhibitory potential compared to their phenylalanine counterparts. nih.gov The inhibition constants for these compounds were found to be in the submicromolar range for hAPN and the micromolar range for pAPN. nih.gov For instance, 1-amino-3-(3-fluorophenyl) propylphosphonic acid, a homophenylalanine analogue, was identified as one of the most effective low-molecular-weight inhibitors for both enzymes. nih.gov
Structure-Activity Relationships in Inhibitor Design and Optimization
The development of potent aminopeptidase inhibitors based on the homophenylalanine scaffold has been guided by extensive structure-activity relationship (SAR) studies. These studies have highlighted the importance of the homophenylalanine structure as a P1 residue (the amino acid residue at the N-terminus of a peptide substrate that binds in the S1 pocket of the enzyme). nih.govresearchgate.net
Research on phosphonic and phosphinic acid analogues has established that P1 homophenylalanine analogues are among the most active inhibitors of APN described in the literature. nih.govresearchgate.net The design of these inhibitors often involves creating transition-state analogues that mimic the tetrahedral intermediate formed during peptide bond hydrolysis. nih.gov Modifications to the homophenylalanine structure, such as fluorination or bromination of the aromatic ring, have been explored to optimize inhibitory activity. nih.gov
Furthermore, the design of dipeptide analogues incorporating homophenylalanine has led to the development of highly potent and selective inhibitors. nih.govacs.org These studies underscore the significance of the homophenylalanine side chain in achieving high-affinity binding to the S1 pocket of aminopeptidases. While these SAR studies provide valuable insights, they are based on derivatives and not directly on this compound.
Binding Mode Analysis through Molecular Docking Simulations and Structural Biology
Molecular docking simulations and X-ray crystallography have been instrumental in elucidating the binding modes of homophenylalanine-based inhibitors within the active sites of aminopeptidases. nih.govacs.org These studies have revealed that homophenylalanine analogues bind in the S1 and S1' hydrophobic pockets of the enzyme. nih.gov
For phosphonic acid analogues of homophenylalanine, molecular modeling suggests that the aminophosphonate head of the inhibitor interacts with the active site in a manner similar to other potent inhibitors. acs.org The aromatic ring of the homophenylalanine side chain can engage in favorable interactions, such as π-π stacking with aromatic residues like Tyr372 in the S1 pocket of the enzyme. acs.org
Crystal structures of Neisseria meningitidis APN (NmAPN) complexed with enantiomeric phosphonic acid analogues of homophenylalanine have provided detailed structural insights. nih.govacs.org These structures show how the inhibitor orients itself within the active site to maximize interactions. While these analyses have been performed on homophenylalanine derivatives, they provide a valuable model for how the homophenylalanine moiety of this compound might be accommodated within the S1 pocket of aminopeptidases, although the N-acetyl group would introduce steric and electronic differences that would need to be specifically considered.
| Enzyme | Organism/Source | Substrate/Inhibitor | Key Finding | Reference |
| L-Aminoacylase | Beef Kidney | N-acetyl-dl-homophenylalanine | High enantioselectivity for the L-enantiomer, enabling resolution. | researchgate.net |
| N-Acylamino Acid Racemase | Deinococcus radiodurans | N-acetyl-homophenylalanine | High racemization activity, useful for dynamic kinetic resolution. | nih.gov |
| Human Alanyl Aminopeptidase N (hAPN) | Human | Phosphonic acid analogues of homophenylalanine | Potent inhibition in the submicromolar range. | nih.gov |
| Porcine Aminopeptidase N (pAPN) | Porcine | Phosphonic acid analogues of homophenylalanine | Inhibition in the micromolar range. | nih.gov |
| Neisseria meningitidis APN (NmAPN) | Neisseria meningitidis | Phosphonic acid analogues of homophenylalanine | Structural basis for inhibition revealed through crystallography and docking. | nih.govacs.org |
Biosynthetic Pathways and Gene Identification
The biosynthesis of homophenylalanine (Hph), a non-proteinogenic amino acid, has been a subject of significant research, particularly due to its role as a chiral building block for pharmaceuticals like angiotensin-converting enzyme (ACE) inhibitors. nih.govnih.govasm.org Investigations have led to the identification and characterization of the genetic and metabolic pathways responsible for its synthesis, primarily in cyanobacteria.
The foundational discovery of genes responsible for homophenylalanine synthesis occurred in the cyanobacterium Nostoc punctiforme PCC73102. nih.govnih.gov Researchers hypothesized that L-Hph is synthesized from L-Phenylalanine (L-Phe) through a pathway analogous to the conversion of 3-methyl-2-oxobutanoic acid to 4-methyl-2-oxopentanoic acid in leucine (B10760876) biosynthesis. nih.govresearchgate.net This hypothesis led to a bioinformatic search for homologous genes within the N. punctiforme genome.
The search successfully identified a putative gene cluster located near the genes responsible for the biosynthesis of anabaenopeptin, a type of nonribosomal peptide that often contains Hph. nih.govnih.govresearchgate.net The discovery in this model organism was the first to identify the genes responsible for Hph synthesis in any organism. nih.govnih.gov These findings have since been applied to the microbial production of L-Hph by expressing these cyanobacterial genes in host organisms like Escherichia coli. nih.govresearchgate.net
Subsequent analysis identified three specific genes within the cluster responsible for Hph biosynthesis: hphA (Npun_F2464), hphB (Npun_F2457), and hphCD (Npun_F2458). nih.govnih.govresearchgate.netasm.org These genes were named based on their proposed function in the homophenylalanine pathway, which mirrors the leu gene functions in leucine biosynthesis.
hphA : This gene encodes for benzylmalate synthase. asm.org It catalyzes the initial condensation of phenylpyruvic acid (derived from L-Phe) with acetyl-coenzyme A (CoA). asm.org
hphCD : This gene represents a fused structure that functions as a 3-benzylmalate isomerase, converting 2-benzylmalate into 3-benzylmalate. nih.govasm.org This is analogous to the LeuC and LeuD subunits of isopropylmalate isomerase in leucine synthesis. nih.gov
hphB : This gene encodes 3-benzylmalate dehydrogenase, which oxidizes 3-benzylmalate. asm.org
Functional characterization studies, involving the expression of these genes in E. coli, confirmed their roles. nih.gov Comparative analysis with E. coli's leucine biosynthesis genes revealed key differences in substrate specificity. HphB showed relaxed substrate specificity and could complement the function of its leucine-pathway counterpart, LeuB. nih.govnih.govasm.org However, HphA and HphCD demonstrated tight substrate specificity and could not complement the functions of LeuA and LeuC/D, respectively, nor could the leu enzymes function in the Hph pathway. nih.govnih.govasm.org
| Gene | Locus Tag (N. punctiforme) | Proposed Enzyme Function | Homologous Leucine Biosynthesis Enzyme |
| hphA | Npun_F2464 | Benzylmalate synthase | LeuA (Isopropylmalate synthase) |
| hphB | Npun_F2457 | 3-Benzylmalate dehydrogenase | LeuB (Isopropylmalate dehydrogenase) |
| hphCD | Npun_F2458 | 3-Benzylmalate isomerase | LeuC/LeuD (Isopropylmalate isomerase) |
Table 1: Genes in the Homophenylalanine Biosynthetic Cluster from Nostoc punctiforme PCC73102 and their functional analogy to leucine biosynthesis enzymes. nih.govnih.govasm.org
The metabolic pathway for L-Hph biosynthesis begins with the precursor L-phenylalanine (L-Phe). asm.org The proposed pathway involves the following key steps:
L-Phe is converted to phenylpyruvic acid via a transamination reaction. asm.org
HphA catalyzes the condensation of phenylpyruvic acid with acetyl-CoA to produce 2-benzylmalic acid (2-BMA). asm.org
HphCD mediates the isomerization of 2-BMA to 3-benzylmalic acid (3-BMA). asm.org
HphB oxidizes 3-BMA, which is followed by a spontaneous decarboxylation to yield 2-oxo-4-phenylbutanoic acid (2-OPB). asm.orgacs.org
Finally, 2-OPB undergoes a transamination reaction to produce L-homophenylalanine. asm.org
Investigations into the substrate tolerance of this pathway have shown that the enzymes can accept precursors other than L-Phe. nih.gov When engineered E. coli strains expressing the hph genes were supplied with substrates like m-fluorophenylalanine, o-fluorophenylalanine, and L-tyrosine, they successfully produced the corresponding homoamino acid derivatives. nih.govnih.govasm.org The ability to convert L-tyrosine into L-homotyrosine (Hty) indicates that the cyanobacterial enzymes have dual substrate specificity for both phenylpyruvic acid and 4-hydroxyphenylpyruvic acid. asm.org This flexibility allows them to supply different building blocks for the synthesis of natural products. asm.orgmdpi.com
| Precursor Substrate | Corresponding Homoamino Acid Product |
| L-Phenylalanine | L-Homophenylalanine |
| m-Fluorophenylalanine | meta-Fluoro-L-homophenylalanine |
| o-Fluorophenylalanine | ortho-Fluoro-L-homophenylalanine |
| L-Tyrosine | L-Homotyrosine |
Table 2: Substrate Flexibility of the Homophenylalanine Biosynthetic Pathway. nih.govasm.orgasm.org
Putative Gene Cluster Analysis and Functional Characterization (hphA, hphB, hphCD)
Integration into Peptide and Protein Structures
Homophenylalanine is a non-canonical amino acid, meaning it is not one of the 20 standard amino acids encoded directly by the universal genetic code. Its incorporation into larger molecules occurs primarily through specialized enzymatic machinery outside of ribosomal protein synthesis.
Homophenylalanine is a recognized building block in the biosynthesis of nonribosomal peptides (NRPs), a diverse class of natural products synthesized by large, modular enzymes called nonribosomal peptide synthetases (NRPSs). nih.govoup.com These enzymatic assembly lines are common in bacteria and fungi and are responsible for producing many compounds with important biological activities, including antibiotics and toxins. oup.com
The gene clusters for Hph biosynthesis are often found in close proximity to NRPS gene clusters, such as the one for anabaenopeptin in Nostoc punctiforme and Anabaena sp. nih.govasm.org This co-localization suggests a coordinated system where Hph is synthesized and then directly channeled as a substrate for the NRPS machinery. asm.org Within the NRPS module, an adenylation (A) domain is responsible for recognizing and activating a specific amino acid—in this case, homophenylalanine—by converting it to an aminoacyl adenylate. rsc.org This activated monomer is then tethered to a carrier protein domain and incorporated into the growing peptide chain. rsc.org Hph has been identified in various cyanobacterial natural products, including certain variants of the hepatotoxin microcystin (B8822318) and the protease inhibitor anabaenopeptin. mdpi.com
The incorporation of a non-canonical amino acid like homophenylalanine, which has an extra methylene (B1212753) (-CH₂) group in its side chain compared to phenylalanine, can significantly alter the structure and function of a peptide. mdpi.comnih.gov This additional methylene group increases the hydrophobicity and steric bulk of the side chain, which can influence peptide folding, stability, and intermolecular interactions.
Studies on synthetic cyclic peptides have shown that the presence of homophenylalanine can affect self-assembly and molecular recognition. For instance, certain cyclic peptides containing Hph were found to induce crystal growth through the formation of dimers, a conformational behavior that was not observed when Hph was replaced with other amino acids. rsc.org The increased steric hindrance from the Hph side chain can modulate binding affinities. rsc.org
In the context of self-assembling materials, the chain length of homo-phenylalanine oligopeptides plays a critical role in the resulting morphology of the nanostructures, such as fibrils or tubes. acs.org The introduction of Hph into peptide sequences can alter the balance of intermolecular forces, such as hydrogen bonding and π-stacking, which are crucial for the formation of ordered supramolecular structures. mdpi.com This structural impact is fundamental to the biochemical function of the final peptide, as the three-dimensional conformation dictates its ability to interact with biological targets.
Structural Elucidation and Advanced Analytical Characterization
Spectroscopic Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of Acetyl-D-Homophenylalanine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a complete picture of the molecular framework can be assembled.
¹H NMR: A proton NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. Key expected signals include a singlet for the three protons of the acetyl methyl group, a multiplet for the alpha-proton adjacent to the chiral center, two separate multiplets for the diastereotopic protons of the β- and γ-methylene groups, and a series of multiplets in the aromatic region for the five protons of the phenyl ring. The integration of these signals would confirm the number of protons in each environment, while the coupling patterns (splitting) would reveal their spatial relationships to neighboring protons.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule generating a distinct signal. Expected resonances include those for the acetyl carbonyl and methyl carbons, the alpha-carbon, the two aliphatic carbons of the ethyl bridge, the carboxylic acid carbon, and the distinct carbons of the phenyl ring.
While direct experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.0 (singlet) | ~23 |
| γ-CH₂ (benzylic) | ~2.7 (multiplet) | ~32 |
| β-CH₂ | ~2.1 (multiplet) | ~35 |
| α-CH | ~4.6 (multiplet) | ~53 |
| Aromatic CH | ~7.2-7.4 (multiplets) | ~126-129 (multiple signals) |
| Aromatic C (quaternary) | - | ~141 |
| Acetyl C=O | - | ~171 |
| Carboxyl C=O | - | ~175 |
¹⁹F and ³¹P NMR: For specialized research, particularly in drug development and mechanistic studies, analogs of this compound may be synthesized. ¹⁹F NMR is highly sensitive and would be used to characterize fluorinated variants of the phenyl ring, providing a clear spectroscopic window free from background signals. Similarly, phosphinic or phosphonic acid analogs are used as enzyme inhibitors, and ³¹P NMR would be essential for characterizing these compounds and their interactions with biological targets, such as in studies involving chiral phosphoric acid catalysts. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are particularly suited for polar molecules like N-acetylated amino acids, allowing for their gentle transfer into the gas phase for analysis. researchgate.net
The molecular formula for this compound is C₁₂H₁₅NO₃, corresponding to a molecular weight of 221.25 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high precision. In ESI-MS, the compound would typically be observed as a protonated molecule [M+H]⁺ at m/z 222.1125 or a deprotonated molecule [M-H]⁻ at m/z 220.0979.
Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. Key fragmentation pathways for [M+H]⁺ would include:
Loss of water (-18.01 Da) from the carboxylic acid group.
Loss of the acetyl group as ketene (B1206846) (-42.01 Da).
Cleavage of the side chain, producing the characteristic tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a hallmark of compounds containing a benzyl (B1604629) moiety.
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 222.11 | Protonated Parent Molecule |
| [M-H]⁻ | 220.10 | Deprotonated Parent Molecule |
| [M+H - H₂O]⁺ | 204.10 | Loss of Water |
| [M+H - CH₂CO]⁺ | 180.10 | Loss of Ketene (from acetyl group) |
| [C₇H₇]⁺ | 91.05 | Tropylium Ion (from side chain) |
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. For a chiral compound like this compound, this technique can unambiguously confirm the 'D' configuration at the α-carbon by solving the crystal structure and analyzing the resulting electron density map. This method has been used to determine the structures of racemic compounds and their diastereomeric salts, which is a crucial step in developing crystallisation-based resolution methods. ucl.ac.uk
Furthermore, X-ray crystallography is invaluable for studying the interactions between a ligand and its biological target. Researchers have successfully determined the crystal structures of related amino acid oxidases and aminopeptidases with substrates or inhibitors bound in the active site. researchgate.net Such analyses reveal the precise binding mode, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and any conformational changes in the enzyme upon binding, providing critical insights for structure-based drug design.
Mass Spectrometry (MS) Techniques (e.g., Electrospray Ionization Mass Spectrometry, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry, Quadrupole Time-of-Flight Mass Spectrometry)
Chromatographic Separation and Purity Assessment Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, it is essential for isolating the product from reaction precursors and byproducts, assessing its chemical purity, and separating it from its L-enantiomer.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds. A small amount of the sample is injected into a column packed with a stationary phase, and a liquid solvent (mobile phase) is pumped through under high pressure. Using a reverse-phase column (e.g., C18), the purity of a synthesized batch of this compound can be determined, with commercial suppliers often guaranteeing a purity of >99% by this method.
A critical application of HPLC is in the separation of enantiomers using a chiral stationary phase (chiral HPLC). This is indispensable when producing this compound via the resolution of a racemic N-acetyl-DL-homophenylalanine mixture. For example, enzymatic resolution using mammalian kidney acetone (B3395972) powders can selectively hydrolyze the L-enantiomer, leaving the desired D-enantiomer. researchgate.netscribd.com Chiral HPLC is then used to quantify the amount of each enantiomer remaining, allowing for the calculation of the enantiomeric excess (e.e.), a measure of chiral purity.
Table: Example of Enzymatic Resolution of N-acetyl-dl-homophenylalanine Data based on findings from resolution experiments using beef kidney acetone powder. researchgate.net
| Product | Isolated Yield | Enantiomeric Excess (e.e.) | Analytical Technique |
| D-N-Ac-homophenylalanine | 37.5% | 94% | Chiral HPLC |
| L-homophenylalanine | 41% | >99% | Chiral HPLC |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high-resolution separating power of UPLC with the sensitive and specific detection capabilities of mass spectrometry. UPLC uses columns with smaller particle sizes (<2 µm) than traditional HPLC, resulting in significantly faster analysis times and improved peak resolution.
This technique is exceptionally powerful for identifying and quantifying N-acetylated amino acids in complex biological matrices, such as cell cultures or biofluids. acs.orgrsc.org The UPLC system separates the target compound from thousands of other metabolites, after which the mass spectrometer provides definitive identification based on its mass-to-charge ratio and MS/MS fragmentation pattern. This method offers outstanding sensitivity, with studies on similar N-acetylated amino acids achieving limits of detection in the low nanomolar range. This makes UPLC-MS an ideal tool for metabolic studies or for tracking the fate of this compound in biological systems.
Chiral Chromatography for Enantioseparation and Resolution Analysis
The biological and pharmacological activities of chiral molecules are often enantiomer-specific. Consequently, the ability to separate and quantify the enantiomers of homophenylalanine derivatives is of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantioseparation of this compound from its L-enantiomer.
The resolution of racemic N-acetyl-DL-homophenylalanine is a critical step in the synthesis of the pure D-enantiomer. researchgate.net Enzymatic resolution methods, for instance, selectively hydrolyze the L-enantiomer, leaving the desired N-acetyl-D-homophenylalanine, which can then be isolated and purified. researchgate.netnih.gov The success of this separation is verified using chiral HPLC.
Chiral recognition in HPLC is achieved through the use of chiral stationary phases (CSPs) or chiral mobile phase additives. For amino acid derivatives like this compound, CSPs are more common. These phases create a transient diastereomeric complex with the analyte, leading to different retention times for the two enantiomers. Common CSPs include those based on cyclodextrins, polysaccharide derivatives (e.g., cellulose (B213188) or amylose), and cinchona alkaloids. csfarmacie.czmdpi.comchula.ac.th The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation.
A study on the enzymatic resolution of N-acetyl-dl-homophenylalanine highlighted the use of mammalian kidney acetone powders, with beef kidney providing high enantiomeric excess for both D-N-Ac-homophenylalanine and L-homophenylalanine. researchgate.net Another approach for the synthesis of L-homophenylalanine involves the use of recombinant E. coli cells expressing L-aminoacylase and N-acylamino acid racemase, where the N-acetyl-homophenylalanine is a key intermediate. nih.gov
The table below summarizes typical chiral HPLC conditions that can be employed for the enantiomeric resolution analysis of this compound, based on methods used for similar compounds.
| Parameter | Description |
| Chiral Stationary Phase (CSP) | Cinchona alkaloid-derived zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+)), Cyclodextrin-based CSPs (e.g., β-cyclodextrin), Polysaccharide-based CSPs (e.g., Chiralcel OD) |
| Mobile Phase | A mixture of an organic modifier (e.g., methanol (B129727), ethanol (B145695), acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer, triethylammonium (B8662869) acetate) with adjusted pH. csfarmacie.cz |
| Detection | UV detection is commonly used, typically at wavelengths around 210-220 nm, where the amide and phenyl groups absorb. |
| Resolution Factor (Rs) | A measure of the degree of separation between the two enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation. |
Derivatization Strategies for Enhanced Analytical Detection
While HPLC with UV detection is suitable for the analysis of this compound, derivatization can be employed to enhance detection sensitivity and to make the analyte compatible with other analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS). The primary goal of derivatization for amino acids is to increase their volatility and thermal stability by masking polar functional groups. lcms.cz
In the case of this compound, the amino group is already protected by the acetyl group. Therefore, derivatization strategies primarily target the carboxylic acid functional group. Esterification is a common approach, converting the carboxylic acid into its corresponding ester (e.g., methyl, ethyl, or heptafluorobutyl ester). This increases the volatility of the molecule, making it amenable to GC analysis. researchgate.net
For GC-MS analysis, a two-step derivatization process is often employed for amino acids, involving esterification of the carboxyl group followed by acylation of the amino group. researchgate.net However, for N-acetylated amino acids, only the esterification step is necessary. Reagents such as acidified methanol or ethanol are used for this purpose. ucdavis.edu The resulting N-acetyl-homophenylalanine esters can then be analyzed by GC-MS.
Another class of derivatizing agents are chloroformates, which react with both the amino and carboxyl groups. frontiersin.org However, for an N-acetylated compound, the reaction would primarily occur at the carboxyl group under appropriate conditions.
The following table outlines potential derivatization strategies for the enhanced analytical detection of this compound.
| Derivatization Strategy | Reagent(s) | Analytical Technique | Purpose |
| Esterification | Acidified Methanol or Ethanol | GC-MS | Increases volatility by converting the carboxylic acid to an ester. ucdavis.edu |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Replaces active hydrogens with trimethylsilyl (B98337) groups, increasing volatility. |
| Fluorescent Tagging | Dansyl Chloride, Fluorescamine | HPLC-Fluorescence | Attaches a fluorescent tag to enhance detection sensitivity. actascientific.com |
Computational and Molecular Modeling for Advanced Structural Insights
Computational and molecular modeling techniques are powerful tools for gaining deeper insights into the three-dimensional structure, conformational dynamics, and intermolecular interactions of molecules like this compound. These in silico methods complement experimental data and can predict molecular properties and behaviors.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. MD simulations can reveal how the molecule flexes and changes its shape, and how it interacts with solvent molecules or biological macromolecules. Such simulations have been used to investigate the binding of homophenylalanine-containing peptides to their target receptors. nih.gov
Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. tandfonline.com If this compound were being studied as a potential ligand for a biological target, docking simulations could predict its binding mode and affinity. This information is invaluable in structure-based drug design. For example, molecular modeling has been used to understand the binding of homophenylalanine derivatives to enzymes like aminopeptidases. mdpi.com
The insights gained from these computational studies can help in:
Understanding the structure-activity relationships of homophenylalanine derivatives.
Designing new analogues with improved properties.
Interpreting experimental data from spectroscopic and crystallographic analyses.
A study on phosphonic acid analogues of homophenylalanine utilized molecular modeling simulations to determine the optimal architecture of enzyme-inhibitor complexes, highlighting the importance of computational approaches in understanding molecular interactions. mdpi.com
| Computational Method | Application for this compound | Insights Gained |
| Molecular Mechanics | Energy minimization and conformational analysis. | Prediction of stable three-dimensional structures and relative energies of different conformers. |
| Quantum Chemical Calculations | Calculation of electronic structure, molecular orbitals, and reaction energies. nih.gov | Detailed understanding of bonding, reactivity, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Simulation of the movement of atoms and molecules over time. nih.gov | Insights into conformational flexibility, solvent effects, and binding dynamics to a receptor. |
| Molecular Docking | Prediction of the binding mode and affinity of this compound to a biological target. tandfonline.com | Identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts) and potential binding sites. |
Applications and Research Significance
Role as a Chiral Building Block in Advanced Organic Synthesis
The defined stereochemistry of Acetyl-D-Homophenylalanine makes it a valuable chiral building block in asymmetric synthesis. Chiral building blocks are essential starting materials for the synthesis of complex organic molecules, particularly pharmaceuticals and natural products, where specific stereoisomers are required for biological activity. chemimpex.com The use of enantiomerically pure starting materials like D-homophenylalanine derivatives is a fundamental strategy for constructing target molecules with the correct spatial arrangement of atoms. chemimpex.com
The synthesis of conformationally restricted analogues of homophenylalanine, such as 2-(2-arylcyclopropyl)glycines, further illustrates the application of advanced synthetic methods to create novel amino acid structures from simpler precursors. metu.edu.tr Radical reactions represent another modern approach for the asymmetric synthesis of chiral α-amino acids, highlighting the continuous development of methodologies where such building blocks are crucial. ineosopen.org The inherent chirality of D-Homophenylalanine allows it to guide the stereochemical outcome of subsequent reactions, making it an important component in the synthetic chemist's toolbox for creating structurally precise molecules.
Utility in Peptide Synthesis and Analogue Development for Biochemical Research
This compound serves as a key component in the synthesis of modified peptides for biochemical research. chemimpex.com The incorporation of non-canonical amino acids, especially those with D-configuration, into peptide chains is a widely used strategy to enhance specific properties. mdpi.com One of the primary advantages is increased resistance to proteolytic degradation by enzymes, which typically recognize and cleave peptide bonds between L-amino acids. mdpi.com This enhanced stability is crucial for developing therapeutic peptides or long-lasting biochemical probes.
Research has shown that D-Homophenylalanine can be used to create modified peptides with enhanced biological activity or stability. chemimpex.com For instance, studies on dehydrotripeptides containing D-homophenylalanine have been conducted to investigate how hetero-chirality affects the self-assembly and gelation properties of these molecules, which is important for developing new biomaterials. nih.govdntb.gov.ua The N-acetyl group is a common feature in peptide synthesis, often used as a protecting group for the N-terminus during the step-by-step assembly of the peptide chain.
Precursor for the Design and Synthesis of Advanced Chemical Entities in Pharmaceutical Research
Homophenylalanine is a critical structural motif in various pharmaceutical compounds. The L-enantiomer, L-Homophenylalanine, is a well-established precursor for a class of blockbuster drugs known as angiotensin-converting enzyme (ACE) inhibitors, which are used to manage hypertension and heart failure. researchgate.netnih.gov Examples include widely prescribed medications such as enalapril, lisinopril, and benazepril. nih.gov
While the L-form is prominent in ACE inhibitors, the D-enantiomer, D-Homophenylalanine, is also of significant interest in pharmaceutical development. chemimpex.comfrontiersin.org Incorporating D-amino acids can result in peptidomimetics with improved pharmacological profiles, including better stability, higher potency, and increased selectivity. D-Homophenylalanine has been specifically utilized in the development of drugs targeting neurological disorders, where its structure can influence interactions with biological receptors. chemimpex.com Furthermore, D-homophenylalanine analogues have been incorporated as the P3 residue in the design of highly potent and selective inhibitors for Factor Xa, a key enzyme in the blood coagulation cascade. frontiersin.org
| Compound/Class | Homophenylalanine Enantiomer | Therapeutic Area/Target | Reference |
|---|---|---|---|
| Enalapril, Lisinopril, Benazepril | L-Homophenylalanine | Angiotensin-Converting Enzyme (ACE) Inhibition | nih.gov |
| Carfilzomib | L-Homophenylalanine | Proteasome Inhibition (Multiple Myeloma) | nih.gov |
| Factor Xa Inhibitors | D-Homophenylalanine Analogues | Anticoagulation | frontiersin.org |
| Neurological Disorder Therapeutics | D-Homophenylalanine | Neurochemistry | chemimpex.com |
Applications in Protein Engineering and the Synthesis of Modified Biomacromolecules
The field of protein engineering leverages unnatural amino acids (UAAs) to create proteins with novel or enhanced functions. rsc.orgrsc.org D-Homophenylalanine is one such UAA that can be incorporated into proteins to introduce unique properties, potentially leading to enzymes with improved stability or altered catalytic activity for industrial applications. chemimpex.com The site-specific incorporation of UAAs into a protein's primary sequence allows for precise structural modifications that are not possible with the 20 canonical amino acids. rsc.orgrsc.org
This process offers a rational approach to designing efficient biocatalysts and therapeutic proteins with tailored physicochemical and biological functions. rsc.org this compound can act as a starting material for creating the necessary derivatives compatible with the various in vivo and in vitro methods used to introduce non-canonical amino acids into polypeptides. mdpi.com These methods enable the creation of modified biomacromolecules for a wide range of applications, from fundamental structure-function studies to the development of advanced antibody-drug conjugates. rsc.orgrsc.org
Development of Enzyme Probes and Mechanism-Based Inhibitors for Biochemical Investigations
Non-canonical amino acids are powerful tools for designing potent and selective enzyme inhibitors and biochemical probes. mdpi.com The unique side chain of homophenylalanine has proven advantageous in inhibitor design. For example, research on inhibitors for the Clostridium difficile toxin TcdB, a key virulence factor, showed that an acetyl-capped tripeptide containing homophenylalanine (hPhe) at the P3 position was the most potent among a series of tested aromatic residues. nih.gov The additional methylene (B1212753) group in its side chain compared to phenylalanine allows for greater flexibility and potentially more productive interactions within the enzyme's active site. nih.gov
Similarly, in the development of inhibitors for matrix metalloproteinases (MMPs), a class of enzymes involved in cancer progression, the deeper S1' substrate-specificity pocket of MT1-MMP was found to prefer larger substituents like homophenylalanine over phenylalanine. nih.gov This preference underscores the importance of the homophenylalanine scaffold in achieving potent and selective inhibition. nih.gov UAAs are also used to create activity-based probes that can be used to study enzyme mechanisms and activity in complex biological systems. rsc.orgnih.gov
| Enzyme Target | Inhibitor Structure/Key Feature | Key Finding | Reference |
|---|---|---|---|
| Clostridium difficile Toxin B (TcdB) Protease Domain | Acetyl-capped tripeptide AOMK inhibitor with Homophenylalanine at the P3 position (Ac-hPhe-Ser-Leu-AOMK) | Demonstrated high potency (IC50 = 3.32 ± 0.26 μM), suggesting the flexibility of the hPhe side chain is beneficial for binding. | nih.gov |
| Membrane Type 1 Matrix Metalloproteinase (MT1-MMP) | Mercaptosulphide inhibitors with a Homophenylalanine side chain at the P1' position | MT1-MMP showed a preference for the deeper P1' substituent (homophenylalanine) compared to phenylalanine, leading to potent inhibition. | nih.gov |
Contribution to the Understanding of Non-Proteinogenic Amino Acid Metabolism and Biogeochemistry
While many non-proteinogenic amino acids are products of synthetic chemistry, some are found in nature. Research into the natural biosynthesis of these compounds provides critical insights into novel metabolic pathways. mdpi.comnih.gov Studies on the cyanobacterium Nostoc punctiforme led to the identification of the gene cluster responsible for synthesizing L-Homophenylalanine from the common proteinogenic amino acid L-phenylalanine. nih.govasm.orgresearchgate.net This discovery demonstrated that a metabolic pathway analogous to leucine (B10760876) biosynthesis is used to achieve the one-carbon extension of the phenylalanine side chain. nih.govasm.org
This research is the first identification of genes for homophenylalanine synthesis in any organism and provides a basis for the microbial production of this valuable amino acid. nih.govresearchgate.net Understanding the biosynthesis of the L-enantiomer lays the groundwork for investigating the metabolism of related non-canonical amino acids. It also raises questions about the potential for enzymatic racemization in nature, where racemase enzymes could interconvert L- and D-forms, a process that has been explored for the biotechnological production of D-amino acids. nih.govscispace.com The presence of such metabolic pathways in cyanobacteria, which are widespread and ancient organisms, also contributes to the broader field of biogeochemistry by revealing the natural production of unique organic molecules. nih.gov
Future Research Directions
Exploration of Novel Synthetic Routes with Enhanced Stereoselectivity and Atom Economy
The demand for enantiomerically pure non-canonical amino acids like D-homophenylalanine necessitates the development of advanced synthetic strategies that are both highly selective and economically efficient. Current chemical synthesis methods often face challenges such as process complexity and environmental concerns. nih.gov Future research will likely focus on innovative catalytic systems that offer high stereoselectivity and atom economy.
One promising direction is the advancement of asymmetric synthesis methodologies. For instance, the Petasis multicomponent reaction has shown potential for the highly stereocontrolled, one-step synthesis of related compounds like anti-β-amino alcohols, achieving high enantiomeric excess (>99% ee). acs.org Exploring similar multicomponent reactions for Acetyl-D-Homophenylalanine could significantly streamline its synthesis. Additionally, photoredox catalysis combined with biocatalysis presents a novel approach for the stereoselective synthesis of non-canonical amino acids. nih.gov This synergistic approach could lead to new, efficient routes to D-homophenylalanine derivatives.
Furthermore, improving the atom economy of these reactions is a critical goal. acs.org Strategies that minimize waste and maximize the incorporation of starting materials into the final product are central to green chemistry principles. nih.gov Research into catalytic systems that enable direct C-H functionalization or utilize readily available starting materials will be crucial in making the synthesis of this compound more sustainable and cost-effective.
Engineering of Biocatalysts for Improved Substrate Promiscuity, Enantioselectivity, and Industrial Productivity
Biocatalysis offers an attractive, environmentally friendly alternative to traditional chemical synthesis for producing compounds like homophenylalanine. nih.gov The use of whole-cell biocatalysts or isolated enzymes can achieve high yields and enantioselectivity under mild conditions. d-nb.infoscispace.com However, future research must focus on engineering these biocatalysts to overcome current limitations and enhance their industrial viability.
A key area of development is improving the substrate promiscuity of enzymes. nih.govmbl.or.kr While some enzymes naturally accept a range of substrates, protein engineering can further broaden this scope, allowing for the synthesis of a wider variety of homophenylalanine analogs. mdpi.comnih.gov For example, researchers have successfully engineered enzymes to accept fluorinated phenylalanine derivatives as substrates. nih.govresearchgate.net
Enhancing enantioselectivity is another critical goal. While many biocatalytic methods already demonstrate high stereoselectivity, further improvements can be achieved through techniques like directed evolution and rational design. nih.govsemanticscholar.org For instance, engineering d-amino acid transaminases (DAATs) has led to biocatalysts with high conversions (≥97%) for the synthesis of various D-phenylalanines. nih.gov
Deeper Mechanistic Understanding of Enzymatic Interactions and Reaction Dynamics
A fundamental understanding of how enzymes interact with substrates like this compound at a molecular level is crucial for rational enzyme engineering and process optimization. Future research will need to employ a combination of experimental and computational approaches to elucidate these intricate mechanisms.
Investigating the structure-function relationship of enzymes involved in homophenylalanine synthesis is a key priority. mdpi.com Solving the crystal structures of enzymes complexed with substrates or inhibitors can provide invaluable insights into the active site architecture and the key residues involved in catalysis and substrate recognition. mdpi.com This structural information can then guide site-directed mutagenesis studies to create variants with improved properties. semanticscholar.org
Computational modeling and molecular dynamics simulations can complement experimental data by providing a dynamic view of enzyme-substrate interactions. These methods can help to predict the effects of mutations on enzyme activity and stability, thereby accelerating the enzyme engineering process. nih.gov Furthermore, studying the reaction kinetics in detail can reveal rate-limiting steps and potential substrate or product inhibition, which is essential information for designing efficient biocatalytic processes. scispace.com For example, understanding the racemization activity of N-acylamino acid racemase (NAAAR) towards N-acetyl-homophenylalanine is key to developing efficient dynamic kinetic resolution processes. scispace.com
Discovery of New Biological Roles and Elucidation of Metabolic Fates in Diverse Systems
While the primary interest in this compound is as a chiral building block for pharmaceuticals, its potential biological roles and metabolic fate are largely unexplored. nih.gov Future research should aim to uncover any intrinsic biological activities and understand how this unnatural amino acid is processed in various biological systems.
The study of D-amino acids in nature is a growing field, and it is possible that D-homophenylalanine or its derivatives play roles in specific organisms or ecosystems. frontiersin.org For instance, some secondary metabolites in cyanobacteria contain aromatic homoamino acids. nih.govasm.org Investigating the biosynthetic pathways of these natural products could reveal novel enzymes and biological functions related to homophenylalanine. nih.govasm.org A study on Dendrobium nobile noted the enrichment of L-Homophenylalanine in the metabolic pathway of phenylalanine, suggesting its involvement in amino acid metabolism in this plant. frontiersin.org
Understanding the metabolic fate of this compound in different organisms is also crucial, particularly if it is to be used in applications beyond chemical synthesis. Research could focus on identifying enzymes that can metabolize this compound and characterizing the resulting metabolic products. This knowledge would be vital for assessing its potential bioactivity and any possible toxicological effects. For example, some research suggests that D-homophenylalanine can be utilized in the design of biosensors and may have applications in cosmetic formulations due to its potential to improve skin hydration and elasticity. chemimpex.com
Integration of Advanced Spectroscopic and Structural Biology Studies for Comprehensive Molecular Characterization
A thorough characterization of this compound and the enzymes that interact with it requires the application of a suite of advanced analytical techniques. Future research will benefit from an integrated approach that combines various spectroscopic and structural biology methods to provide a complete molecular picture.
High-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for confirming the structure and purity of synthesized this compound. vulcanchem.com Advanced NMR methods can also be used to study the conformation of the molecule in solution and to probe its interactions with enzymes. For instance, NMR has been used to study phosphonic acid analogues of homophenylalanine. mdpi.com
Structural biology techniques, particularly X-ray crystallography and cryo-electron microscopy (cryo-EM), will continue to be vital for determining the three-dimensional structures of enzymes involved in homophenylalanine synthesis. mdpi.com These structures provide a detailed blueprint of the enzyme's active site, which is fundamental for understanding its mechanism and for guiding protein engineering efforts. semanticscholar.org For example, the crystal structure of McbA, an enzyme with potential for modification, could enable future protein engineering to improve its features. mdpi.com
Combining these structural methods with other biophysical techniques, such as Fourier-transform infrared (FT-IR) spectroscopy, can provide a more dynamic understanding of enzyme function. FT-IR has been used to study the secondary structural changes of enzymes in different media during resolution reactions. researchgate.net Such integrated studies will be instrumental in advancing our knowledge of this compound and its biocatalytic production.
Q & A
Q. What are the standard synthetic pathways for Acetyl-D-Homophenylalanine, and how do reaction conditions influence enantiomeric purity?
this compound (CAS 63393-59-9, C₁₂H₁₅NO₃) is typically synthesized via chiral resolution or asymmetric synthesis. Key steps include:
- Enantioselective acetylation : Using chiral catalysts or enzymes to ensure D-configuration retention .
- Purification : Reverse-phase HPLC or chiral column chromatography to achieve >96% purity, as noted in product specifications .
- Critical variables : pH, temperature, and solvent polarity must be optimized to minimize racemization. Analytical validation via circular dichroism (CD) or NMR is recommended .
Q. How can researchers characterize the physicochemical properties of this compound to ensure batch consistency?
Methodological approaches include:
- Spectroscopic analysis : FT-IR for functional group verification (e.g., acetyl C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR for structural confirmation .
- Chromatographic profiling : HPLC with UV detection (λ = 254 nm) to assess purity and retention time reproducibility .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Based on safety data for structurally similar compounds (e.g., N-Acetyl-D-phenylalanine):
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Conduct experiments in fume hoods to avoid inhalation of fine particulates .
- Waste disposal : Follow local regulations for organic solvents and peptide derivatives .
Advanced Research Questions
Q. How can this compound’s chiral stability be evaluated under varying biochemical conditions (e.g., enzymatic assays or plasma exposure)?
Experimental design considerations:
- In vitro stability assays : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and analyze enantiomeric excess (ee) over time using chiral HPLC .
- Enzymatic susceptibility : Test against proteases (e.g., trypsin) to assess resistance to hydrolysis, critical for drug design applications .
- Data interpretation : Compare degradation rates to D/L-enantiomer controls to infer structural robustness .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s bioavailability?
Contradictions often arise from oversimplified models. Mitigation approaches:
- Multi-parametric modeling : Incorporate solvent effects, membrane permeability, and protein-binding affinity using tools like COSMO-RS or molecular dynamics simulations .
- Validation : Cross-reference in silico predictions with in vitro Caco-2 cell assays to quantify apparent permeability (Papp) .
- Error analysis : Quantify uncertainties in computational parameters (e.g., force field selection) and experimental replicates .
Q. How can researchers optimize this compound’s incorporation into peptide-based therapeutics while minimizing steric hindrance?
Advanced methodologies include:
- Solid-phase peptide synthesis (SPPS) : Use Fmoc/t-Bu chemistry, with this compound as a side-chain-modified residue. Monitor coupling efficiency via Kaiser test .
- Conformational analysis : Employ NMR-based NOE studies or X-ray crystallography to assess backbone flexibility and steric clashes .
- Biological testing : Compare bioactivity (e.g., receptor binding) of modified peptides against wild-type sequences .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC₅₀/LC₅₀ values .
- ANOVA with post-hoc tests : Identify significant differences between treatment groups, adjusting for multiple comparisons (e.g., Tukey’s test) .
- Reproducibility checks : Include positive/negative controls and replicate experiments (n ≥ 3) to validate dose-dependent trends .
Methodological Guidance for Research Design
How should researchers formulate hypothesis-driven questions about this compound’s role in metabolic pathways?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example : “Does this compound inhibit phenylalanine hydroxylase in a substrate-competitive manner, and how does this compare to known inhibitors?”
- Literature gap : Prioritize recent studies (post-2020) on amino acid analogs in metabolic disorders .
Q. What are best practices for integrating primary literature data into experimental workflows for this compound?
- Critical appraisal : Assess study validity using checklists (e.g., CONSORT for in vivo studies) .
- Data extraction : Tabulate physicochemical and bioactivity parameters from peer-reviewed journals, avoiding non-peer-reviewed sources .
- Replication : Follow documented protocols precisely, and report deviations transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
